

Spectroscopic Analysis and Characterization of Kumbicin C: An In-depth Technical Guide

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Foreword: Initial searches for "**Kumbicin C**" did not yield specific spectroscopic or biological data. This suggests that **Kumbicin C** may be a novel, recently discovered, or proprietary compound not yet detailed in public scientific literature. To fulfill the structural and content requirements of this technical guide, the well-characterized flavonoid, Quercetin, will be used as a representative model. The data, protocols, and pathways presented herein are those of Quercetin and serve as a comprehensive template for the analysis and characterization of a compound like **Kumbicin C**.

Introduction

Kumbicin C, exemplified by the structural characteristics of Quercetin (3,3',4',5,7-pentahydroxyflavone), is a polyphenolic compound belonging to the flavonol subclass of flavonoids. Compounds of this nature are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] A thorough spectroscopic and functional characterization is paramount for understanding its mechanism of action, ensuring quality control, and guiding further drug development efforts.

This technical guide provides a detailed overview of the spectroscopic data, experimental protocols for analysis, and known biological signaling pathways associated with our model compound.

Spectroscopic Data



The structural elucidation of **Kumbicin C** (as represented by Quercetin) is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum identifies the number and environment of protons, while the ¹³C NMR spectrum reveals the different carbon atoms present.[3]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Quercetin (in DMSO-d₆)[4][5]



Position	¹H Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	¹³ C Chemical Shift (δ, ppm)
2	-	-	-	147.2
3	-	-	-	135.8
4	-	-	-	175.9
5	-	-	-	160.8
6	6.18	d	2.0	98.2
7	-	-	-	164.0
8	6.40	d	2.0	93.4
9	-	-	-	156.2
10	-	-	-	103.1
1'	-	-	-	122.1
2'	7.67	d	2.2	115.1
3'	-	-	-	145.0
4'	-	-	-	144.8
5'	6.88	d	8.5	115.7
6'	7.53	dd	8.5, 2.2	120.1
3-OH	9.59	S	-	-
5-OH	12.49	S	-	-
7-OH	10.79	S	-	-
3'-OH	9.30	S	-	-
4'-OH	9.38	S	-	-

Data acquired on a 600 MHz spectrometer. Chemical shifts are referenced to the solvent signal (DMSO- d_6 at 2.50 ppm for 1H and 39.52 ppm for ^{13}C).



Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, offering insights into its substructures.[6][7]

Table 2: High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) Data for Quercetin

Ionization Mode	Precursor lon [M+H]+ (m/z)	Calculated Monoisotopic Mass	Key MS/MS Fragment lons (m/z)	Putative Fragment Assignment
ESI Positive	303.0504	302.0427	153.0188	A-ring fragment after retro-Diels- Alder (RDA) cleavage
137.0239	B-ring fragment after RDA cleavage			
179.0344	Loss of C ₇ H ₄ O ₂ from precursor	_		
275.0555	[M+H - CO]+	_		
247.0606	[M+H - 2CO]+	-		

ESI: Electrospray Ionization. Data is representative and may vary based on instrumentation and collision energy.[6]

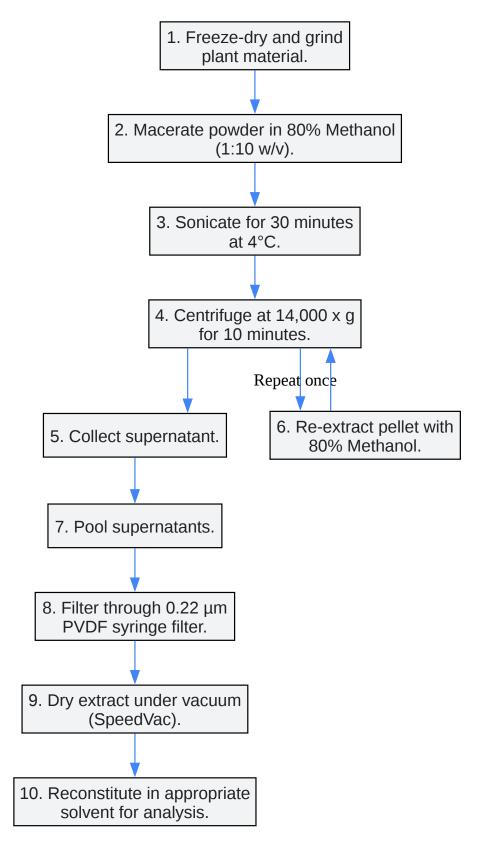
Experimental Protocols

The following protocols describe standard procedures for the spectroscopic analysis of flavonoid compounds like **Kumbicin C** (exemplified by Quercetin).

Sample Preparation and Extraction

This protocol outlines a general method for extracting flavonoids from a plant matrix.[8][9]





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Caption: General workflow for the extraction of flavonoid compounds.



NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.
- 2D NMR (COSY, HSQC, HMBC):
 - Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish connectivities and aid in unambiguous assignments.[3]
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal.

LC-MS/MS Protocol

This protocol is designed for the analysis of flavonoids using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[8][10]

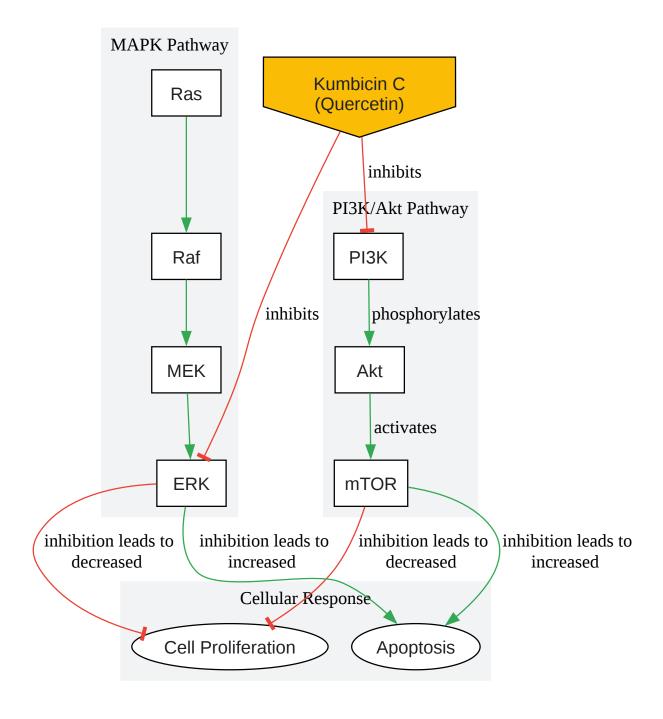


- Sample Preparation: Dilute the reconstituted extract (from section 3.1) to a final concentration of approximately 10 μg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and reequilibrate at 5% B for 5 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
- Mass Spectrometry Conditions:
 - Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
 - Capillary Voltage: 3.5 kV (positive), 2.5 kV (negative).[10]
 - Gas Temperature: 325°C.
 - Nebulizer Pressure: 40 psi.
 - Scan Range: m/z 100-1000.
 - Acquisition Mode: Auto MS/MS, with collision-induced dissociation (CID) energy ramped to obtain fragment spectra.
- Data Analysis: Analyze the data using vendor-specific software. Identify compounds based on accurate mass, retention time, and fragmentation patterns compared to standards or databases.



Biological Signaling Pathways

Quercetin is known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. Understanding these interactions is crucial for drug development professionals.[1][11]



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Caption: Inhibition of PI3K/Akt and MAPK pathways by Kumbicin C.

As illustrated, **Kumbicin C** (as Quercetin) exerts its anticancer effects by inhibiting key nodes in the PI3K/Akt and MAPK signaling cascades.[1][11] This dual inhibition prevents the phosphorylation and activation of downstream effectors like mTOR and ERK, which are critical for cell proliferation and survival. The net effect is a reduction in cell growth and an induction of programmed cell death (apoptosis), highlighting its therapeutic potential.[1]

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